molecular formula C16H16N6O B4463153 N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B4463153
M. Wt: 308.34 g/mol
InChI Key: OMSFOLSVXUEMSK-UHFFFAOYSA-N
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Description

N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NPAEB and has been extensively studied for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of NPAEB involves the inhibition of protein kinase B (AKT) signaling pathway. AKT is a key regulator of cell survival and proliferation, and its inhibition by NPAEB leads to apoptosis of cancer cells.
Biochemical and Physiological Effects
NPAEB has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. Additionally, NPAEB can inhibit angiogenesis, which is the process of formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NPAEB in lab experiments is its high specificity and potency. It can selectively target cancer cells without affecting normal cells. However, one of the limitations of using NPAEB is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on NPAEB. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of NPAEB. Additionally, further studies are needed to explore the potential applications of NPAEB in other areas such as neurodegenerative diseases and diabetes. Finally, the development of novel drug delivery systems for NPAEB can help overcome its solubility issues and improve its efficacy in vivo.
Conclusion
In conclusion, N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a promising chemical compound with potential applications in various scientific fields, particularly in cancer research. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying cancer biology. Further research on NPAEB is needed to fully explore its potential applications and improve its efficacy.

Scientific Research Applications

NPAEB has been widely researched for its potential applications in various scientific fields. One of the most promising applications of NPAEB is in cancer research. Studies have shown that NPAEB has significant anti-tumor activity and can inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-5-2-1-3-6-13)18-9-8-17-14-11-15(20-12-19-14)22-10-4-7-21-22/h1-7,10-12H,8-9H2,(H,18,23)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSFOLSVXUEMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
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N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
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N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
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N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
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N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
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N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

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